molecular formula C8H5BrClN B156208 7-Bromo-4-chloro-1H-indole CAS No. 126811-29-8

7-Bromo-4-chloro-1H-indole

Cat. No.: B156208
CAS No.: 126811-29-8
M. Wt: 230.49 g/mol
InChI Key: ZFBAFEMIPJPWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-indole typically involves halogenation reactions on the indole ring. One common method is the bromination of 4-chloroindole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Sodium Hydroxide: Used for nucleophilic substitution reactions.

    Potassium Permanganate: Used for oxidation reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products:

    7-Bromo-4-chloroindoline: Formed by reduction.

    Indole-2,3-diones: Formed by oxidation.

    7-Hydroxy-4-chloroindole: Formed by substitution.

Scientific Research Applications

Chemistry: 7-Bromo-4-chloro-1H-indole is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Its halogenated structure enhances its binding affinity to biological targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Comparison with Similar Compounds

  • 4-Bromo-7-chloro-1H-indole
  • 6-Bromo-4-chloro-1H-indole
  • 5-Bromo-4-chloro-1H-indole

Comparison: 7-Bromo-4-chloro-1H-indole is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity. Compared to other halogenated indoles, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a distinct compound for research and development .

Properties

IUPAC Name

7-bromo-4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAFEMIPJPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595936
Record name 7-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126811-29-8
Record name 7-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.19 g (5 mmol) of 2-bromo-5-chloro-nitrobenzene were dissolved in 50 ml THF. At a temperature of −45° C. 15 ml of a 1M vinyl magnesium bromide solution in THF were added under nitrogen in such a way that the temperature did not exceed −40° C. After complete addition the dark solution was stirred for 30 min at −40° C. The reaction mixture was quenched with 10 ml aqueous saturated ammonium chloride solution and extracted twice with diethyl ether. The combined organic layers were washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (100 g silica gel; heptane/EtOAc 19:1) to yield 562 mg (49%) of 7-bromo-4-chloro-1H-indole as an orange oil. MS (EI) 229.0 (80), 231.0 (100), 233.0 (30) (M)+.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-chloro-2-nitrobenzene (932 mg, 3.95 mmol) in tetrahydrofuran (10 mL), vinylmagnesium bromide (0.7 M in tetrahydrofuran) (12 mmol) in tetrahydrofuran (15 mL) was added drop wise at −40° C. After 1 h the reaction mixture was poured into saturated NH4Cl. The resulting organic layer was concentrated. The resulting residue was purified using a Teledyne ISCO chromatography system with a gradient eluent system of 2% ethyl acetate in hexane to yield the title compound (400 mg, 44%): 1H NMR (300 MHz, CDCl3) δ 6.73 (t, J=2.8 Hz, 1H), 7.02 (d, J=8.1 Hz, 1H), 7.19-7.39 (m, 2H), 8.43 (s, 1H).
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.